molecular formula C20H18ClFN4O2 B2676900 2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzamide CAS No. 2177366-02-6

2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2676900
CAS No.: 2177366-02-6
M. Wt: 400.84
InChI Key: DLDMVQDQNIEJAE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H18ClFN4O2 and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications

Tetrel Bonding Interactions in Triazole Derivatives

A study on triazole derivatives including functionalities similar to the compound of interest explored the synthesis, spectroscopic, and X-ray characterization of these molecules. The research demonstrated that these compounds form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, suggesting applications in materials science and supramolecular chemistry (Ahmed et al., 2020).

Intermolecular Interactions in 1,2,4-Triazoles

Another study focused on 1,2,4-triazole derivatives, synthesizing biologically active compounds and characterizing them using single crystal and powder X-ray diffraction. The research highlighted different types of intermolecular interactions, such as C–H⋯O and C–H⋯π, which are crucial for understanding molecular packing and stability in solid-state forms. These insights could be relevant for the design of new pharmaceuticals or materials with desired physical properties (Shukla et al., 2014).

Antimicrobial Analogs with Fluorobenzamides

Research on fluorobenzamides, structurally related to the compound of interest, demonstrated the synthesis of new derivatives showing enhanced antimicrobial activity. This study underscores the importance of specific functional groups in contributing to the biological activity of compounds, pointing towards potential applications in developing new antimicrobial agents (Desai et al., 2013).

Fluorine-containing Cyclopropanes

A conspectus on the synthesis of fluorine-containing cyclopropanes highlighted their significance in medicinal chemistry due to the potential synergistic effects on biological activity and metabolic profiles. The study detailed various methods for the stereoselective synthesis of these compounds, suggesting applications in drug development (Pons et al., 2021).

Properties

IUPAC Name

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-17-12-14(22)6-9-16(17)19(27)23-10-11-25-20(28)26(15-7-8-15)18(24-25)13-4-2-1-3-5-13/h1-6,9,12,15H,7-8,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDMVQDQNIEJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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